Ethanol-2-13C
Overview
Description
"Ethanol-2-13C" is an isotopically labeled form of ethanol, where the second carbon atom is enriched with the carbon-13 isotope. This labeling allows for detailed studies of ethanol's synthesis, molecular structure, chemical reactions, and both physical and chemical properties using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy.
Synthesis Analysis
The synthesis of 2-(methylthio)[1-13C]ethanol from [1-13C]acetic acid demonstrates the use of 13C labeling to study the conversion mechanisms and chemical reactions involved in producing ethanol derivatives. This process involves rearrangement reactions that are elucidated with the aid of 13C NMR spectroscopy, showcasing how isotopic labeling can reveal detailed insights into reaction pathways (Billington & Golding, 1982).
Molecular Structure Analysis
13C solid-state NMR studies of ethanol on MgO have highlighted the adsorption and decomposition of ethanol, revealing the formation of ethoxide as the primary chemisorbed species at room temperature. This study exemplifies how 13C labeling can be used to analyze the interactions of ethanol with surfaces and the resulting molecular transformations, providing insights into the molecular structure of surface-bound species (Liang, 1986).
Chemical Reactions and Properties
Research utilizing isotopically labeled ethanol (e.g., 12CH3-13CH2-OH) has shed light on the contributions of ethanol's carbon atoms to the formation of single-walled carbon nanotubes (SWNTs) via chemical vapor deposition (CVD). These findings illustrate the selective incorporation of carbon atoms from ethanol into SWNT structures and how different environmental conditions can influence these incorporation mechanisms, offering a deeper understanding of ethanol's chemical reactivity and properties in nanomaterial synthesis (Xiang et al., 2013).
Physical Properties Analysis
The study of ethanol-water mixtures has revealed molecular segregation at a concentrated level, indicating that most water molecules exist as small hydrogen-bonded strings and clusters within a fluid of close-packed methyl groups. This research, facilitated by neutron diffraction with isotope substitution, offers valuable insights into the anomalous thermodynamics of water-alcohol systems and the incomplete mixing at the molecular level, highlighting the unique physical properties of ethanol in mixtures (Dixit et al., 2002).
Chemical Properties Analysis
Ethanol's role in the synthesis of higher alcohols and oxygenates has been studied in contexts such as Fischer-Tropsch synthesis, where ethanol, especially when labeled with 14C, contributes to understanding the mechanisms of alcohol dehydrogenation and condensation reactions. These studies illustrate how ethanol can act as a chain growth initiator and how its conversion to other oxygenates can be traced, providing insights into its chemical properties in catalytic processes (Tau et al., 1987).
Scientific Research Applications
In Vivo Detection of Metabolic Products of Ethanol in the Brain : A study by Xiang and Shen (2011) used in vivo 13C MRS to investigate brain metabolites after intravenous administration of [1-13C]ethanol in rats. They found that 13C labels were detected in glutamate, glutamine, and aspartate, and that 13C-labeled bicarbonate was also detected. This study suggests that 13C-labeled ethanol can be used to study brain metabolism and neurotransmission in alcohol research (Xiang & Shen, 2011).
Formation of Single-Walled Carbon Nanotubes (SWNTs) : Research by Xiang et al. (2013) proposed a unique technique using isotopically labeled ethanol (12CH3-13CH2-OH) to trace carbon atoms during the formation of SWNTs by chemical vapor deposition. The study revealed that the carbon away from the hydroxyl group in ethanol is preferably incorporated into the SWNT structure (Xiang et al., 2013).
Metabolic Yield Response to Ethanol Stress in Yeast : Martini et al. (2004) combined in vivo 13C-NMR spectroscopy and mathematical modeling to analyze the response of Saccharomyces cerevisiae to ethanol stress. Their findings contributed to understanding the yeast's metabolic activity under stress conditions (Martini et al., 2004).
Fermentative Utilization of Glycerol by Escherichia coli : A study by Murarka et al. (2007) used 13C-labeled ethanol to investigate the fermentation of glycerol in the absence of electron acceptors by E. coli. This research provided insights into the metabolic pathways of E. coli and its potential in fuel and chemical production (Murarka et al., 2007).
Photocatalytic Oxidation of Ethanol : Pilkenton and Raftery (2003) conducted solid-state NMR studies to investigate the photocatalytic oxidation of ethanol over SnO2-based photocatalysts. They observed the formation of surface ethanol species, contributing to understanding photocatalyst mechanisms (Pilkenton & Raftery, 2003).
Metabolism of [2-13C]-ethanol by Alcohol Dehydrogenase : Brooks et al. (1985) used 1H NMR spectroscopy to study the metabolism of [2-13C]-ethanol, providing insights into the enzymatic processes involved in alcohol metabolism (Brooks et al., 1985).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(213C)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQSCWFLJHTTHZ-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480250 | |
Record name | Ethanol-2-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
47.061 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanol-2-13C | |
CAS RN |
14770-41-3 | |
Record name | Ethanol-2-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14770-41-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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